N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
The compound N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 4. The carboxamide is further modified with a thiourea linkage (-NHC(S)NH-) to a 2-carbamoylphenyl group.
Properties
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-10-15(16(24-27-10)11-6-2-4-8-13(11)20)18(26)23-19(28)22-14-9-5-3-7-12(14)17(21)25/h2-9H,1H3,(H2,21,25)(H2,22,23,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIITGPCIQCXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, characterized by an oxazole ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . The structure includes:
- Oxazole ring : A five-membered ring containing one nitrogen and one oxygen atom.
- Carbamoyl groups : Contributing to its reactivity and interaction with biological targets.
- Chlorophenyl group : Enhances lipophilicity and may influence the compound's interaction with cellular membranes.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, which can lead to various pharmacological effects:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking their function and altering metabolic processes.
- Cellular Effects : In vitro studies indicate that it may induce apoptosis in cancer cells by modulating apoptotic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects, possibly through inhibition of bacterial enzyme systems.
In Vitro Studies
Recent research has highlighted the compound's potential as a therapeutic agent. In vitro assays have demonstrated its efficacy against various cancer cell lines and pathogenic bacteria.
| Target | IC50 (µM) | Effect |
|---|---|---|
| Human Cancer Cell Lines | 0.025 - 0.064 | Induction of apoptosis |
| Bacterial Strains | 10 - 20 | Inhibition of growth |
Case Studies
- Cancer Therapy : A study focused on the compound's effects on neuroblastoma cells showed significant inhibition of cell proliferation and induction of apoptosis at low concentrations. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Activity : Another study evaluated its antibacterial properties against E. coli and Staphylococcus aureus, revealing a dose-dependent inhibition of bacterial growth, suggesting that it may serve as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Key Structural Variations
The compound is differentiated from analogs by:
- Thiourea vs. Carbamoyl Linkage : The thiourea group (-NHC(S)NH-) enhances hydrogen-bonding capacity compared to carbamoyl (-NHCO-) analogs.
- Substituent Diversity : Modifications on the phenyl ring (e.g., chlorine position, methoxy, or sulfamoyl groups) and the carboxamide side chain influence bioactivity and solubility.
Data Table: Structural and Physicochemical Comparison
*Calculated from molecular formula; actual weight in may differ.
Research Findings and Functional Implications
Thiourea-containing analogs (e.g., CAS 536725-57-2) exhibit stronger hydrogen-bonding interactions in crystallographic studies, which may enhance target binding .
Metabolic Stability :
- Methoxy groups (e.g., in ) increase metabolic resistance compared to carbamoyl or sulfamoyl groups due to reduced oxidative susceptibility.
Solubility :
- The allyl-substituted compound (CAS 321432-31-9) has lower molecular weight and higher solubility in organic solvents, making it favorable for formulation .
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The compound can be dissected into three primary fragments (Figure 1):
- Isoxazole Core : 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.
- Thiourea Linkage : Generated via reaction between an isocyanate/thioisocyanate and an amine.
- 2-Carbamoylphenyl Group : Introduced as a benzamide derivative.
Strategic Bond Formation
- C–N Bond (Amide/Thiourea) : Coupling the isoxazole-carboxylic acid with a thiourea-containing benzamide.
- Isoxazole Ring Construction : Cyclocondensation or 1,3-dipolar cycloaddition to form the oxazole ring.
Synthetic Routes and Methodologies
Synthesis of the Isoxazole Core
The 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can be synthesized via two routes:
Cyclocondensation of β-Diketones
β-Diketones react with hydroxylamine hydrochloride under acidic conditions to form isoxazoles. For example:
$$
\text{CH}3\text{COC(ClC}6\text{H}4\text{)CO}2\text{H} + \text{NH}2\text{OH·HCl} \rightarrow \text{Isoxazole intermediate} + \text{H}2\text{O}
$$
Reaction conditions: Ethanol, reflux (80°C, 12 hr).
1,3-Dipolar Cycloaddition
Nitrile oxides (generated in situ from hydroxamic acid chlorides) react with alkynes:
$$
\text{RC≡CR'} + \text{ArC≡NO} \rightarrow \text{Isoxazole derivative}
$$
For this compound, a substituted alkyne (e.g., methylpropiolate) and 2-chlorophenylnitrile oxide could yield the desired core.
Carboxamide-Thiourea Formation
The thiourea linkage is constructed via two approaches:
Thioisocyanate Route
- Synthesis of 4-Carboxamide Thioisocyanate :
React 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with thiophosgene (Cl$$_2$$C=S) to form the acyl thioisocyanate. - Coupling with 2-Carbamoylaniline :
$$
\text{Acyl thioisocyanate} + \text{H}2\text{N–C}6\text{H}4\text{–CONH}2 \rightarrow \text{Target compound} + \text{HCl}
$$
Solvent: Dichloromethane, base: Triethylamine.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or T3P (cyclic trimer of n-propylphosphonic anhydride):
$$
\text{COOH (isoxazole)} + \text{H}2\text{N–C}6\text{H}4\text{–CONH}2 \xrightarrow{\text{EDC, DMAP}} \text{Amide-thiourea}
$$
Yields: 70–85% in DMF at 0–25°C.
Characterization and Validation
Spectroscopic Data
Purity Optimization
- HPLC : >98% purity achieved via reverse-phase C18 column (MeCN/H2O, 70:30).
- Recrystallization : Ethyl acetate/hexane (1:3) at −20°C.
Challenges and Limitations
- Thiourea Stability : Degradation observed above 100°C; low-temperature coupling recommended.
- Regioselectivity : Competing formation of 4-methyl isomer during cyclocondensation (15–20% impurity).
Q & A
Q. Critical Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Oxazole formation | NH₂OH·HCl, HCl | EtOH | 80°C | 65–75 |
| Carboxamide coupling | EDCI, HOBt | DMF | RT, 24h | 70–80 |
| Carbamothioyl addition | Thiourea, K₂CO₃ | THF | Reflux, 6h | 60–70 |
Basic: How can structural characterization be systematically performed?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O/S interactions) to confirm stereochemistry .
- NMR spectroscopy :
- FT-IR : Detect C=O (1680 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antiviral activity : Use plaque reduction assays (e.g., against RNA viruses) with IC₅₀ calculations .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET for protease activity) .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices .
Advanced: How can computational methods predict bioactivity and resolve structural ambiguities?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compare bond lengths/angles with crystallographic data .
- Molecular docking : Use AutoDock Vina to predict binding affinities to viral proteases (e.g., SARS-CoV-2 Mpro) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Example : Docking of the compound into SARS-CoV-2 Mpro (PDB: 6LU7) showed a binding energy of −8.2 kcal/mol, suggesting potential antiviral activity .
Advanced: How to address contradictory data in biological assays (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Perform triplicate experiments with internal controls (e.g., remdesivir for antiviral assays) .
- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects influencing IC₅₀ variability .
Advanced: What strategies optimize multi-step synthesis for scalability?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time for oxazole cyclization (e.g., 30 min vs. 6h conventional) .
- Flow chemistry : Implement continuous-flow systems for carboxamide coupling to improve yield and purity .
- Catalyst recycling : Use immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) for sustainable thiourea reactions .
Methodological: How to design experiments using statistical methods (DoE)?
Methodological Answer:
- Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors .
- Response Surface Methodology (RSM) : Optimize reaction conditions for maximum yield (e.g., central composite design for thiourea addition) .
Q. Example Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Solvent (DMF:THF) | 1:1 | 3:1 | 2:1 |
Methodological: How to integrate computational and experimental data for mechanistic insights?
Methodological Answer:
- Reaction pathway validation : Compare DFT-calculated transition states with experimental kinetic data (e.g., Arrhenius plots) .
- Hirshfeld surface analysis : Correlate crystallographic data (e.g., π-π interactions) with solubility profiles .
- QSAR modeling : Train models using IC₅₀ data and molecular descriptors (e.g., logP, polar surface area) to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
